molecular formula C20H17ClN4O2S B2774739 N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893991-23-6

N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2774739
CAS RN: 893991-23-6
M. Wt: 412.89
InChI Key: HNGQHCAQPPZKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide, also known as ACS84, is a novel compound that exhibits potential therapeutic properties. It belongs to the class of pyridazinone derivatives and has been synthesized through a multi-step process.

Scientific Research Applications

Glutaminase Inhibitors

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide, focuses on inhibiting kidney-type glutaminase (GLS). These inhibitors are explored for their potential to attenuate the growth of cancer cells, indicating a possible application in cancer therapy (Shukla et al., 2012).

Vibrational Spectroscopy

A study involving a structurally similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, utilized vibrational spectroscopy to characterize the molecule's vibrational signatures. This research provides insights into molecular structure and interactions, potentially useful in the development of antiviral compounds (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Studies

Sulfanilamide derivatives, including those structurally related to N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide, have been synthesized and characterized for their antimicrobial properties. Such studies contribute to the understanding of how structural modifications affect antimicrobial activity, guiding the development of new antibacterial and antifungal agents (Lahtinen et al., 2014).

Heterocyclic Compound Synthesis

The synthesis and evaluation of novel heterocyclic compounds, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, have been explored for their antimicrobial potential. This research area highlights the compound's versatility in generating diverse biologically active molecules that can serve as the foundation for developing new antimicrobial agents (Darwish et al., 2014).

Pharmacokinetics

Studies on intravenous paracetamol (N-acetyl-paraminophenol, acetaminophen) and its pharmacokinetics in different age groups provide a foundation for understanding how structurally similar compounds might behave in the body. Such research is crucial for developing safe and effective dosing regimens (Liukas et al., 2011).

The synthesis, characterization, and pharmacological evaluation of various derivatives of ethyl nipecotate, including studies on their antibacterial and anti-enzymatic potential, showcase the broader research interests in modifying chemical structures to achieve desired biological activities (Nafeesa et al., 2017).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-28-20-10-9-18(24-25-20)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGQHCAQPPZKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide

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